8-Fluoro-2-methylquinoline
Overview
Description
8-Fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 g/mol . The IUPAC name for this compound is 8-fluoro-2-methylquinoline . It is also known by other synonyms such as 2-Methyl-8-fluoroquinoline .
Synthesis Analysis
While specific synthesis methods for 8-Fluoro-2-methylquinoline were not found in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a fluorine atom at the 8th position and a methyl group at the 2nd position . The InChI code for this compound is InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3
.
Physical And Chemical Properties Analysis
8-Fluoro-2-methylquinoline has a molecular weight of 161.18 g/mol . It has an XLogP3 value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 160 .
Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 8-Fluoro-2-methylquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
8-Fluoro-2-methylquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biological Activity
Fluoroquinolines, including 8-Fluoro-2-methylquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Medicine
Fluoroquinolines have found applications in medicine. For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .
Agriculture
A number of fluorinated quinolines, potentially including 8-Fluoro-2-methylquinoline, have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals .
Protein Degrader Building Blocks
8-Fluoro-2-methylquinoline-7-boronic acid, a derivative of 8-Fluoro-2-methylquinoline, is used as a building block in protein degrader research .
Laboratory Chemicals
8-Fluoro-2-methylquinoline is used in the manufacture of substances for scientific research and development .
Safety And Hazards
While specific safety and hazard information for 8-Fluoro-2-methylquinoline was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
8-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459729 | |
Record name | 8-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-methylquinoline | |
CAS RN |
46001-36-9 | |
Record name | 8-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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